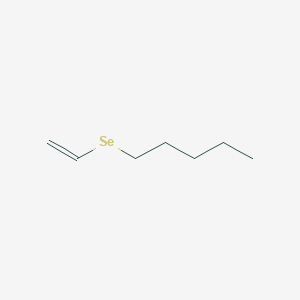

Pentane, 1-(ethenylseleno)-

Description

Properties

CAS No. |

499795-76-5 |

|---|---|

Molecular Formula |

C7H14Se |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

1-ethenylselanylpentane |

InChI |

InChI=1S/C7H14Se/c1-3-5-6-7-8-4-2/h4H,2-3,5-7H2,1H3 |

InChI Key |

NDWCQKCPUHAORJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC[Se]C=C |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Pentane, 1 Ethenylseleno

Conventional Synthetic Routes to Ethenylseleno Compounds

Traditional approaches to the synthesis of vinyl selenides have laid a crucial foundation for organoselenium chemistry. These methods, while sometimes lacking in atom economy or stereoselectivity, remain valuable for their versatility and simplicity.

Addition Reactions to Alkynes

The addition of selenium-based reagents across the carbon-carbon triple bond of alkynes is a primary and widely utilized strategy for the synthesis of vinyl selenides. researchgate.netmdpi.com This approach can be categorized based on the nature of the selenium species involved.

One common method involves the reaction of organoselenyl halides (RSeX, where R is an organic group and X is a halogen) with alkynes. This electrophilic addition typically proceeds via a seleniranium ion intermediate, and the subsequent nucleophilic attack dictates the stereochemical outcome of the resulting vinyl selenide (B1212193). The regioselectivity is governed by the electronic and steric properties of the alkyne substituents.

Alternatively, the addition of nucleophilic selenium species, such as selenols (RSeH) or selenide anions (RSe⁻), to activated alkynes provides another route. These reactions often proceed with high regio- and stereoselectivity, typically yielding the anti-Markovnikov product with trans-stereochemistry. A variety of reaction conditions can be employed, including the use of metal acetylides or reactions under basic conditions. For instance, the reaction of sodium selenide with organic halides, followed by the addition to alkynes, has been shown to produce Z-vinyl selenides stereoselectively. researchgate.net

A summary of representative addition reactions for the synthesis of vinyl selenides is presented in Table 1.

| Selenium Reagent | Alkyne Substrate | Reaction Conditions | Product(s) | Stereoselectivity | Reference(s) |

| PhSeBr | Phenylacetylene | CH₂Cl₂, rt | 1-Bromo-2-(phenylseleno)-1-phenylethene | Mixture of isomers | acs.org |

| Na₂Se₂ then RX | Terminal Alkyne | DMF, reflux | (Z)-Vinyl selenide | High | researchgate.net |

| Se/hydrazine hydrate/KOH | Acetylene (B1199291) | Autoclave, 70-80 °C | Divinyl selenide | N/A | mdpi.com |

This table presents generalized examples and not the specific synthesis of Pentane, 1-(ethenylseleno)-.

Substitution Reactions Involving Vinylic Halides or Other Leaving Groups

The synthesis of vinyl selenides can also be achieved through nucleophilic substitution reactions where a selenolate anion displaces a leaving group on a vinylic substrate. oup.com Vinylic halides are common substrates for this transformation. The stereochemistry of the starting vinylic halide is often retained in the product, making this a valuable method for the stereospecific synthesis of vinyl selenides. The success of this reaction is dependent on the nature of the leaving group, the solvent, and the presence of any catalysts.

Selenylation of Vinyl Systems

Direct selenylation of vinylic systems, such as vinyl organometallic reagents (e.g., vinyl Grignards or vinyl lithiums), with an electrophilic selenium source is another effective method. This approach allows for the introduction of the seleno group at a specific position on the vinyl framework. The reaction of a vinyl organometallic with a selenenyl halide or diselenide typically proceeds with retention of the double bond geometry.

Advanced and Sustainable Synthetic Strategies

In recent years, the development of more efficient, selective, and environmentally benign methods for C-Se bond formation has been a major focus of research. mathnet.ru

Catalytic Approaches for Carbon-Selenium Bond Formation

The use of catalysts has revolutionized the synthesis of vinyl selenides, offering milder reaction conditions, improved yields, and enhanced control over stereoselectivity.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of vinyl selenides. oup.comexlibrisgroup.com Various metals, including copper, palladium, and nickel, have been successfully employed to facilitate the formation of the C(sp²)-Se bond.

Copper-catalyzed cross-coupling reactions between vinyl halides or vinylboronic acids and selenium-based nucleophiles have been extensively developed. oup.com These methods often proceed under mild conditions and tolerate a wide range of functional groups. For example, copper(I) oxide nanoparticles have been reported as an efficient and recyclable catalyst for the stereoselective synthesis of vinyl selenides from vinyl halides and diselenides under ligand-free conditions. oup.com

Palladium-catalyzed reactions, such as the Heck-type reaction of aryl or vinyl halides with vinyl selenides, or the cross-coupling of vinyl organometallics with selenyl halides, have also proven to be effective. These methods provide access to a diverse array of substituted vinyl selenides with high levels of control.

More recently, photo-induced and metal-free synthetic strategies have also gained attention as sustainable alternatives. mathnet.ru

A summary of selected catalytic approaches is provided in Table 2.

| Catalyst | Substrates | Selenium Source | Reaction Conditions | Product(s) | Reference(s) |

| CuO nanoparticles | Vinyl halide | Diselenide | Ligand-free | Vinyl selenide | oup.com |

| CuI | Arylboronic acid, Se | - | - | Vinyl selenide | exlibrisgroup.com |

| Chiral bis(oxazoline)/Cu(OTf)₂ | 2-Pyrone, Phenyl vinyl selenide | - | Mild conditions | Bicyclic lactones | thieme-connect.com |

This table presents generalized examples and not the specific synthesis of Pentane, 1-(ethenylseleno)-.

While the specific synthesis of Pentane, 1-(ethenylseleno)- remains to be explicitly described in the scientific literature, a robust and diverse array of synthetic methodologies exists for the preparation of the parent class of vinyl selenides. Conventional methods, such as the addition of selenium reagents to alkynes and nucleophilic substitution reactions, provide fundamental routes to these compounds. Furthermore, the advent of advanced catalytic strategies, particularly those employing transition metals, has significantly expanded the scope and efficiency of vinyl selenide synthesis, offering milder conditions and greater control over product formation. The application of these established principles of organoselenium chemistry provides a clear and viable pathway for the future synthesis and investigation of Pentane, 1-(ethenylseleno)- and its analogues.

Organocatalysis in Selenium Chemistry

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for the construction of complex molecules. In selenium chemistry, organocatalysis has been successfully applied to the synthesis of various selenium-containing compounds. nih.gov While specific examples for the direct synthesis of Pentane, 1-(ethenylseleno)- using organocatalysis are not extensively documented, the principles can be applied to the synthesis of related vinyl selenides and selenones. nih.govresearchgate.net

The enantioselective conjugate addition of nucleophiles to vinyl selenones, catalyzed by chiral organic molecules like thiourea (B124793) derivatives, is a notable application. nih.gov This approach allows for the stereocontrolled formation of C-C bonds adjacent to the selenium-containing moiety. For instance, the reaction of 2-aryl-2-cyanoacetates with vinyl phenyl selenone proceeds with high enantioselectivity in the presence of an organocatalyst. nih.gov Such strategies could be adapted for the functionalization of a pentyl-substituted vinyl selenide precursor. The weak C-Se bond in the resulting adducts makes the phenylselenonyl group an excellent leaving group for subsequent transformations. nih.gov

Table 1: Representative Organocatalyzed Reactions in Selenium Chemistry

| Reactants | Catalyst | Product Type | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| 2-Aryl-2-cyanoacetates, Vinyl phenyl selenone | Thiourea derivative | α-Functionalized cyanoacetates | Good | High | nih.gov |

Flow Chemistry Protocols for Continuous Synthesis

Flow chemistry offers significant advantages for the synthesis of organoselenium compounds, including enhanced safety, improved heat and mass transfer, higher yields, and greater selectivity. researchgate.netresearchgate.net This technology is particularly well-suited for scaling up reactions and minimizing environmental impact. researchgate.net The synthesis of organoselenium compounds, which can involve hazardous reagents or intermediates, benefits from the enclosed nature of flow reactors. researchgate.netresearchgate.net

Continuous flow systems have been employed for various selenylation reactions. For example, the synthesis of 2,2′-diselenobis(benzoic acid) derivatives has been achieved in a heated flow reactor, significantly reducing reaction time compared to batch processes. nih.gov Another innovative approach combines electrochemistry with flow technology. An automated flow system with an integrated electrochemical microflow reactor has been used for the selenenylation of alkenes, generating a library of products efficiently and autonomously. nih.gov These protocols demonstrate the potential for developing a continuous synthesis of Pentane, 1-(ethenylseleno)-, likely through the reaction of a pentyl-containing precursor with a selenium source in a flow reactor. researchgate.netnih.gov

Table 2: Examples of Flow Chemistry in Organoselenium Synthesis

| Reaction Type | Reactor System | Key Advantages | Reference |

|---|---|---|---|

| Synthesis of diselenides | Heated flow reactor | Reduced reaction time | nih.gov |

| Selenenylation of alkenes | Electrochemical microflow reactor | Automation, efficiency | nih.gov |

| Oxidation of sulfides | Flow reactor with in situ catalyst generation | High purity and yields | researchgate.net |

Electrosynthesis Methods for Organoselenium Compounds

Electrosynthesis has gained prominence as a green and sustainable method for organic synthesis, avoiding the need for conventional oxidizing or reducing agents. sorbonne-universite.frthieme-connect.com In the realm of organoselenium chemistry, electrochemical methods provide a powerful pathway for the formation of carbon-selenium bonds. sorbonne-universite.frthieme-connect.comresearchgate.net These reactions can be categorized into several types, including C-H selenylation, difunctionalization of alkenes and alkynes, and selenylation/cyclization cascades. researchgate.net

The direct electrochemical C-H selenylation allows for the introduction of a selenyl group onto an organic scaffold without pre-functionalization. researchgate.net For the synthesis of a compound like Pentane, 1-(ethenylseleno)-, an electrochemical approach could involve the reaction of a suitable pentyl-alkene or alkyne precursor with a diselenide under electrolytic conditions. For instance, the electrosynthesis of selenylated indolizines has been achieved through a multicomponent reaction under mild conditions. nih.gov Similarly, electrochemical oxidative oxyseleno-cyclization of allylic phenols and naphthols with diselenides has been reported to yield selenyl-dihydrofurans. nih.gov These strategies highlight the versatility of electrosynthesis in constructing diverse organoselenium architectures. thieme-connect.comdntb.gov.ua

Table 3: Overview of Electrosynthesis Methods for Organoselenium Compounds

| Method | Substrates | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-H Selenylation | N-alkylisoquinolinium salts | Diselenides | Selenylated isoquinolones | nih.gov |

| Multicomponent Reaction | 2-Methylpyridines, α-bromoketones | Diselenides | Selenylated indolizines | nih.gov |

| Oxidative Oxyseleno-cyclization | Allylnaphthols, Allylphenols | Diselenides | Selenyl-dihydrofurans | nih.gov |

Application of Non-Conventional Energy Sources in Synthesis

The use of non-conventional energy sources like microwaves, ultrasound, and light has revolutionized synthetic organic chemistry by often providing faster, more efficient, and cleaner reaction pathways. nih.govmdpi.com

Microwave-Assisted Synthesis

Microwave irradiation is a well-established technique for accelerating organic reactions. nih.gov In organoselenium chemistry, microwaves have been shown to dramatically reduce reaction times and improve yields for various transformations. nih.govmdpi.com For example, the synthesis of 3-selenylindoles from indoles and diorganoyl diselenides, which can take hours under conventional heating, can be completed in minutes with microwave assistance. researchgate.netnih.gov Similarly, the copper-catalyzed cross-coupling of aryl boronic acids with diorganoyl dichalcogenides to form unsymmetrical selenides is significantly faster under microwave irradiation. nih.gov The application of microwave-assisted synthesis to produce Pentane, 1-(ethenylseleno)- could involve the rapid, heated reaction of a pentyl-substituted alkyne with a selenium-based reagent.

Table 4: Comparative Data for Microwave-Assisted Selenazole Synthesis

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Microwave Irradiation (200 W) | 60 min | Quantitative | mdpi.com |

Sonochemical Methods

Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through the phenomenon of acoustic cavitation. beilstein-journals.orgresearchgate.net This can lead to enhanced reaction rates, higher yields, and milder reaction conditions. beilstein-journals.orgacs.org The synthesis of organoselenium compounds has benefited from sonochemical methods. For instance, the copper(I)-catalyzed electrophilic selenylation of indoles with diorganyl diselenides proceeds efficiently under ultrasound irradiation. nih.gov Another example is the sonochemically promoted organocatalytic cycloaddition of 1,3-diketones and aryl azidophenyl selenides to afford selenium-containing 1,2,3-triazoles in high yields and short reaction times. beilstein-journals.org A plausible sonochemical route to Pentane, 1-(ethenylseleno)- might involve the ultrasound-mediated reaction between pentylacetylene and a selenylating agent.

Photochemical Routes

Photochemistry utilizes light to induce chemical reactions and offers a green and mild approach for the synthesis of organoselenium compounds. acs.orgnih.gov These reactions can be initiated by direct absorption of light by the selenium reagent or through the use of a photocatalyst. acs.orgnih.gov A common strategy involves the homolytic cleavage of the Se-Se bond in diselenides upon irradiation to generate selenyl radicals (RSe•). acs.orgnih.gov

These radicals can then add to carbon-carbon double or triple bonds. The visible-light-promoted synthesis of α-alkyl selenomethyl ketones from alkenes and diselenides is a case in point, proceeding at room temperature without the need for bases, oxidants, or photocatalysts. nih.govmdpi.com The synthesis of Pentane, 1-(ethenylseleno)- could potentially be achieved via a photochemical reaction between pentylacetylene and a diaryl diselenide, which has been shown to produce 1,2-bis-organylselanyl olefins under white light irradiation. nih.gov

Table 5: Examples of Photochemical Synthesis of Organoselenium Compounds

| Reaction Type | Light Source | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Selenylation of alkenes | Visible light | Ethyl acetate, air, room temp. | Base-, oxidant-, and photocatalyst-free | nih.govmdpi.com |

| Cyclization of N-allylbromodifluoroacetamide | Blue LEDs | Room temp. | Photocatalyst-free | mdpi.com |

| Selenylation of arenes | Blue LEDs | Mesoscale photochemical flow reactor | Efficient photoactivation of Se-Se bond | mdpi.com |

Based on a comprehensive review of available scientific literature, it has been determined that there are no documented synthetic methodologies for the specific chemical compound Pentane, 1-(ethenylseleno)- . While the compound is identified by the CAS Number 499795-76-5 and the molecular formula C7H14Se, published research detailing its preparation is not available. vulcanchem.commolaid.com

Therefore, it is not possible to provide an article structured around the requested detailed outline of its synthetic methodologies, which includes mechanochemical synthesis, stereoselective synthesis, diastereoselective synthesis, and asymmetric approaches.

General information on related synthetic methods for organoselenium compounds exists, but there is no specific application or data reported for "Pentane, 1-(ethenylseleno)-". Scientific integrity precludes the extrapolation of these general methods to a specific, undocumented compound, as this would require speculation and could result in the dissemination of unverified and potentially inaccurate information.

Should research on the synthesis of "Pentane, 1-(ethenylseleno)-" be published in the future, this topic could be revisited.

Advanced Spectroscopic and Analytical Methodologies for the Characterization of Pentane, 1 Ethenylseleno

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Organoselenium Compounds

NMR spectroscopy is a cornerstone for the structural analysis of organoselenium compounds. researchgate.net By examining various nuclei (¹H, ¹³C, ⁷⁷Se), a comprehensive picture of the molecule's architecture can be assembled.

¹H NMR spectroscopy provides crucial information about the number, environment, and connectivity of protons within Pentane, 1-(ethenylseleno)-. The spectrum is expected to show distinct signals for the protons of the pentyl (alkane) group and the ethenyl (vinyl) group.

The pentyl group protons would appear in the upfield region, typically between 0.8 and 3.0 ppm. The terminal methyl (CH₃) group is expected to be a triplet, while the methylene (CH₂) groups will show more complex splitting patterns (multiplets) due to coupling with adjacent protons. The methylene group directly attached to the selenium atom (Se-CH₂-) would be the most deshielded of the alkane protons due to the electronegativity of selenium, appearing further downfield.

The vinyl protons (H₂C=CH-Se) are expected to resonate in the downfield region, generally between 5.0 and 7.0 ppm, due to the deshielding effect of the double bond. libretexts.orgresearchgate.net These three protons will form a complex splitting pattern, often an AMX or ABC spin system, characterized by distinct coupling constants for geminal, cis, and trans relationships.

Table 1: Predicted ¹H NMR Spectral Data for Pentane, 1-(ethenylseleno)-

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (Pentyl) | ~0.9 | Triplet (t) | 3H |

| -(CH₂)₃- (Pentyl) | ~1.3 - 1.7 | Multiplet (m) | 6H |

| Se-CH₂- (Pentyl) | ~2.8 | Triplet (t) | 2H |

| H₂C= (Vinyl, geminal) | ~5.2 - 5.5 | Doublet of doublets (dd) | 1H |

| H₂C= (Vinyl, geminal) | ~5.4 - 5.7 | Doublet of doublets (dd) | 1H |

| =CH-Se (Vinyl) | ~6.5 - 6.8 | Doublet of doublets (dd) | 1H |

¹³C NMR spectroscopy is highly effective for elucidating the carbon framework of a molecule, as each chemically non-equivalent carbon atom typically produces a distinct signal. libretexts.orgopenstax.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (up to 200 ppm), which minimizes signal overlap. libretexts.org

For Pentane, 1-(ethenylseleno)-, the five distinct carbons of the pentyl chain are expected to resonate in the upfield region (10-40 ppm). The carbon atom directly bonded to the selenium (Se-C) will be shifted downfield relative to the other sp³ carbons of the chain. The two sp² hybridized carbons of the ethenyl group will appear significantly downfield, typically in the range of 110-140 ppm. openstax.org Proton-decoupled ¹³C NMR spectra are standard, resulting in each unique carbon signal appearing as a singlet. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Pentane, 1-(ethenylseleno)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Pentyl) | ~14 |

| CH₂ (Pentyl, C4) | ~22 |

| CH₂ (Pentyl, C3) | ~31 |

| CH₂ (Pentyl, C2) | ~29 |

| Se-CH₂ (Pentyl, C1) | ~35 |

| H₂C= (Ethenyl) | ~115 - 125 |

| =CH-Se (Ethenyl) | ~125 - 135 |

Direct observation of the selenium atom is possible through ⁷⁷Se NMR spectroscopy. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%. scispace.com A key feature of ⁷⁷Se NMR is its exceptionally wide range of chemical shifts (over 3000 ppm), which makes it extremely sensitive to the electronic environment around the selenium atom. researchgate.netscispace.com This sensitivity allows for detailed characterization of the selenium atom's oxidation state, bonding, and conformation. researchgate.net For an alkyl vinyl selenide (B1212193) like Pentane, 1-(ethenylseleno)-, the ⁷⁷Se chemical shift would provide direct evidence of the Se-C(sp²) and Se-C(sp³) bonding arrangement. The chemical shift is typically reported relative to a standard like dimethyl selenide (Me₂Se).

Table 3: Predicted ⁷⁷Se NMR Chemical Shift for Pentane, 1-(ethenylseleno)-

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ⁷⁷Se | ~200 - 400 (relative to Me₂Se) |

Two-dimensional (2D) NMR experiments are indispensable for confirming the complex structure of Pentane, 1-(ethenylseleno)- by establishing correlations between nuclei.

¹H-¹H COSY (Correlated Spectroscopy): This experiment identifies protons that are spin-spin coupled. Cross-peaks in the COSY spectrum would confirm the connectivity of protons within the pentyl chain and, separately, within the vinyl group. For example, it would show a correlation between the Se-CH₂- protons and their adjacent CH₂ protons in the pentyl chain.

¹H-¹³C HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton(s) identified in the ¹H NMR spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation between the vinyl protons and the C1 carbon of the pentyl group through the selenium atom, or between the pentyl C1 protons and the vinyl carbons.

¹H-⁷⁷Se Correlation: Advanced techniques can also establish correlations between protons and the ⁷⁷Se nucleus, providing definitive proof of the proximity of specific protons to the selenium atom. acs.orgacs.org

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, typically to four or more decimal places. mdpi.com This precision allows for the unambiguous determination of the elemental composition and molecular formula of Pentane, 1-(ethenylseleno)-. The presence of selenium is readily identifiable due to its characteristic isotopic pattern, with ⁸⁰Se being the most abundant isotope.

Upon ionization, the molecular ion ([M]⁺˙) of Pentane, 1-(ethenylseleno)- will undergo fragmentation. Analyzing the m/z values of these fragments provides a roadmap of the molecule's structure. youtube.com Common fragmentation pathways for this compound would likely involve:

Cleavage of the C-Se bond, resulting in the loss of the pentyl radical (•C₅H₁₁) or the vinyl radical (•C₂H₃).

Alpha-cleavage adjacent to the selenium atom.

Fragmentation within the pentyl chain, leading to the loss of smaller alkyl fragments.

Table 4: Predicted HRMS Data for Pentane, 1-(ethenylseleno)- (based on ⁸⁰Se isotope)

| Ion | Proposed Formula | Calculated Exact Mass (m/z) |

| [M]⁺˙ | C₇H₁₄⁸⁰Se | 178.0259 |

| [M - C₂H₃]⁺ | C₅H₁₁⁸⁰Se | 151.0025 |

| [M - C₅H₁₁]⁺ | C₂H₃⁸⁰Se | 106.9399 |

| [C₅H₁₁]⁺ | C₅H₁₁ | 71.0855 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a specific precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment, the parent molecule is first ionized, and the resulting molecular ion is selected by the first mass analyzer. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The second mass analyzer then separates and detects these fragment ions, generating a product ion spectrum that provides valuable information about the connectivity of atoms within the original molecule. nationalmaglab.org

For "Pentane, 1-(ethenylseleno)-," the molecular ion would be subjected to fragmentation. The fragmentation patterns can be predicted by considering the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathways would likely involve cleavage of the pentyl chain and cleavage of the bonds adjacent to the selenium atom.

Predicted Fragmentation Pattern for Pentane, 1-(ethenylseleno)-

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Predicted Fragment Structure |

| [C7H14Se]+• | [C5H11]+ | C2H3Se | Pentyl cation |

| [C7H14Se]+• | [C2H3Se]+ | C5H11 | Ethenylseleno cation |

| [C7H14Se]+• | [C3H7]+ | C4H7Se | Propyl cation (from pentyl chain) |

| [C7H14Se]+• | [C2H5]+ | C5H9Se | Ethyl cation (from pentyl chain) |

This data is predictive and based on general principles of mass spectrometry fragmentation. docbrown.infolibretexts.orgchemguide.co.uklibretexts.org

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. missouri.edu These techniques are highly valuable for identifying the functional groups present in a compound. msu.edu

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. missouri.edu Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. msu.edupressbooks.pub

For "Pentane, 1-(ethenylseleno)-," the IR spectrum is expected to show characteristic absorption bands for the C-H bonds of the pentyl group, the C=C and C-H bonds of the vinyl group, and the C-Se bond.

Predicted Characteristic IR Absorption Bands for Pentane, 1-(ethenylseleno)-

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-H Stretch | Alkane (Pentyl) | 2850-2960 |

| C-H Stretch | Alkene (Vinyl) | 3010-3095 |

| C=C Stretch | Alkene (Vinyl) | 1620-1680 |

| C-H Bend | Alkane (Pentyl) | 1370-1470 |

| C-Se Stretch | Selenoether | 500-600 |

This data is predictive and based on established characteristic infrared absorption frequencies for organic functional groups. missouri.edumsu.edupressbooks.pubdocbrown.infoudel.edunist.govvscht.cznist.gov

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. wikipedia.org When monochromatic light interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a shift in frequency corresponding to the vibrational energy levels of the molecule. stellarnet.us Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a unique "fingerprint" for a compound. horiba.comrenishaw.com

The Raman spectrum of "Pentane, 1-(ethenylseleno)-" would be expected to show strong signals for the C=C and C-Se bonds, as these are relatively non-polar. The C-H stretching and bending modes of the pentyl and vinyl groups would also be present.

Predicted Raman Shifts for Pentane, 1-(ethenylseleno)-

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| C-H Stretch | Alkane (Pentyl) | 2850-2960 |

| C-H Stretch | Alkene (Vinyl) | 3010-3095 |

| C=C Stretch | Alkene (Vinyl) | 1620-1680 |

| C-C Stretch | Alkane (Pentyl) | 800-1200 |

| C-Se Stretch | Selenoether | 500-600 |

| Se-Se Stretch (potential impurity) | Diselenide | 290-330 |

This data is predictive and based on typical Raman shifts for organic functional groups. wikipedia.orgstellarnet.ushoriba.comrenishaw.comuci.eduresearchgate.netresearchgate.net

X-ray Crystallography Principles for Solid-State Structure Determination (if applicable)

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. rsc.org It works by diffracting a beam of X-rays off the regularly spaced atoms in a crystalline solid. The resulting diffraction pattern is used to calculate the positions of the atoms within the crystal lattice. rsc.org

For "Pentane, 1-(ethenylseleno)-," X-ray crystallography could be used to determine its precise solid-state structure, provided that a suitable single crystal can be grown. This would allow for the accurate measurement of bond lengths and angles, providing definitive structural confirmation. The application of X-ray crystallography has been instrumental in characterizing a wide range of organoselenium compounds. rsc.orgnih.govresearchgate.net

Expected Structural Parameters from X-ray Crystallography for Pentane, 1-(ethenylseleno)-

| Structural Parameter | Predicted Value |

| C-Se Bond Length | ~1.98 pm |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length (Pentyl) | ~1.54 Å |

| C-Se-C Bond Angle | ~96-106° |

This data is predictive and based on typical bond lengths and angles found in related organoselenium compounds. wikipedia.org The applicability of this technique is contingent on the ability to produce a single crystal of the compound.

Reactivity and Mechanistic Investigations of Pentane, 1 Ethenylseleno

Reactivity of the Ethenylseleno Group

The ethenylseleno group, also known as the vinylseleno group, is characterized by a carbon-carbon double bond directly attached to a selenium atom. This arrangement gives rise to a unique electronic environment that influences its reactivity.

Electrophilic Additions to the Vinyl Moiety

The π-bond of the vinyl group in vinyl selenides is susceptible to attack by electrophiles. These reactions typically proceed through a bridged seleniranium ion intermediate, which influences the regioselectivity and stereochemistry of the addition. researchgate.net

The addition of hydrogen halides (HX) to unsymmetrical alkenes generally follows Markovnikov's rule, where the proton adds to the carbon atom that already bears the greater number of hydrogen atoms. libretexts.org In the case of Pentane, 1-(ethenylseleno)-, the selenium atom's ability to stabilize an adjacent positive charge plays a significant role. The reaction is expected to proceed via protonation of the double bond to form a carbocation intermediate. The selenium atom can stabilize a positive charge on the α-carbon through resonance. Consequently, the addition of a hydrogen halide is predicted to yield the Markovnikov adduct, where the halogen attaches to the carbon bearing the seleno group (α-carbon) and the hydrogen attaches to the terminal carbon (β-carbon).

The general mechanism for the hydrohalogenation of an alkyl vinyl selenide (B1212193) is as follows:

The electrophilic proton from the hydrogen halide is attacked by the π-electrons of the vinyl group.

A carbocation intermediate is formed, with the positive charge preferentially located on the carbon atom adjacent to the selenium atom (α-position) due to resonance stabilization by the selenium lone pair.

The halide ion then acts as a nucleophile, attacking the carbocation to form the final product.

Table 1: Predicted Products of Hydrohalogenation of Pentane, 1-(ethenylseleno)-

| Reactant | Reagent | Predicted Major Product |

| Pentane, 1-(ethenylseleno)- | HCl | 1-(1-chloroethylseleno)pentane |

| Pentane, 1-(ethenylseleno)- | HBr | 1-(1-bromoethylseleno)pentane |

| Pentane, 1-(ethenylseleno)- | HI | 1-(1-iodoethylseleno)pentane |

This table is based on the general principles of electrophilic addition to vinyl selenides.

The addition of halogens (X₂) such as chlorine (Cl₂) and bromine (Br₂) to alkenes is a common electrophilic addition reaction. For vinyl selenides, this reaction is expected to proceed with high stereoselectivity, typically resulting in anti-addition of the two halogen atoms across the double bond. libretexts.orglibretexts.org This stereochemical outcome is rationalized by the formation of a cyclic seleniranium ion intermediate.

The proposed mechanism involves:

The initial attack of the π-bond on the halogen molecule, leading to the formation of a bridged seleniranium ion and a halide ion.

The halide ion then attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the selenium bridge (an SN2-like process).

This backside attack results in the observed anti-addition stereochemistry. The regioselectivity of the attack on the seleniranium ion is influenced by both steric and electronic factors.

Table 2: Predicted Products of Halogenation of Pentane, 1-(ethenylseleno)-

| Reactant | Reagent | Predicted Major Product | Stereochemistry |

| Pentane, 1-(ethenylseleno)- | Cl₂ | 1-(1,2-dichloroethylseleno)pentane | anti-addition |

| Pentane, 1-(ethenylseleno)- | Br₂ | 1-(1,2-dibromoethylseleno)pentane | anti-addition |

This table is based on the general principles of halogenation of vinyl selenides.

The addition of sulfenyl halides (RSX) and selenenyl halides (RSeX) to the vinyl moiety of Pentane, 1-(ethenylseleno)- is anticipated to follow a similar mechanistic pathway to halogenation. researchgate.netmdpi.com These reactions are valuable for the synthesis of more complex organoselenium compounds.

The reaction is initiated by the electrophilic attack of the sulfur or selenium species on the double bond, leading to the formation of a bridged episulfonium or episelenonium (seleniranium) ion, respectively. researchgate.net Subsequent nucleophilic attack by the halide ion results in the anti-addition product. The regioselectivity of these additions to unsymmetrical vinyl selenides can be influenced by the nature of the substituents on both the vinyl group and the electrophile.

Nucleophilic Additions to the Vinyl Moiety

Nucleophilic addition to a simple, unactivated alkene double bond is generally unfavorable due to the electron-rich nature of the π-system. In the case of Pentane, 1-(ethenylseleno)-, the vinyl group is not sufficiently electron-deficient to be susceptible to attack by common nucleophiles. Such reactions typically require the presence of a strong electron-withdrawing group attached to the double bond to activate it for nucleophilic attack (e.g., in vinyl sulfones or vinyl selenones). Therefore, Pentane, 1-(ethenylseleno)- is not expected to undergo nucleophilic additions under standard conditions.

Radical Reactions Involving the Ethenylseleno Group

The ethenylseleno group can participate in radical addition reactions. These reactions are typically initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photochemical methods. nih.gov The addition of a radical species to the double bond of a vinyl selenide generally proceeds with anti-Markovnikov regioselectivity. This means the radical adds to the β-carbon (the terminal carbon of the vinyl group), generating a more stable α-seleno radical intermediate.

The general mechanism for the radical addition is a chain reaction:

Initiation: A radical initiator generates a radical species.

Propagation:

The generated radical adds to the less substituted carbon of the vinyl group, forming a stable α-seleno radical.

This α-seleno radical then abstracts an atom or group from a suitable donor to form the product and regenerate a radical to continue the chain.

Termination: Two radical species combine to terminate the chain reaction.

An example of such a reaction is the radical addition of secondary phosphine (B1218219) sulfides and selenides to alkyl vinyl selenides, which has been shown to afford the anti-Markovnikov adducts in high yields. sorbonne-universite.fr

Table 3: Representative Radical Addition to an Alkyl Vinyl Selenide

| Vinyl Selenide | Radical Precursor | Initiator | Product | Yield | Reference |

| Alkyl vinyl selenide | Secondary phosphine sulfide | AIBN, 65-70 °C | 2-(Alkylselanyl)ethyl(diorganyl)phosphine sulfide | 87-95% | sorbonne-universite.fr |

This table presents generalized data from studies on alkyl vinyl selenides.

Reactivity of the Pentane Chain

The pentyl group is a saturated alkyl chain, which is generally less reactive than the vinyl selenide moiety. Its reactions typically require harsh conditions or specific catalytic activation.

The selective functionalization of inert C-H bonds is a major focus of modern organic synthesis. sigmaaldrich.comrsc.org In principle, the pentyl chain of Pentane, 1-(ethenylseleno)- offers multiple sites for such transformations. Research in this area often employs transition-metal catalysts (e.g., rhodium, palladium, ruthenium) that can selectively cleave a C-H bond and replace it with a new functional group. mangalkotegovtcollege.orgacs.org

While specific C-H functionalization studies on Pentane, 1-(ethenylseleno)- are not extensively documented, research on analogous alkyl aryl selenides provides insight into potential reactivity. Directed C-H functionalization, where the selenium atom or another directing group guides a catalyst to a specific C-H bond, is a common strategy. mangalkotegovtcollege.org Furthermore, radical-based approaches can achieve C-H functionalization through hydrogen atom transfer (HAT) processes, often targeting the weakest C-H bonds. rsc.org

Reactions involving the pentyl chain can be initiated by radical processes. Photolysis of related alkyl phenyl selenides has been shown to induce cleavage of the carbon-selenium bond. acs.org For example, the KrF excimer laser photolysis of n-pentyl phenyl selenide results in the cleavage of the pentyl-Se bond, generating pentyl radicals. acs.orgresearchgate.net These radicals can then undergo several reactions:

Disproportionation: To yield n-pentane and 1-pentene. acs.orgresearchgate.net

Dimerization: To form n-decane. acs.orgresearchgate.net

Solvent interaction: Hydrogen abstraction from the solvent to form n-pentane.

These studies indicate that under photolytic conditions, the pentyl chain of Pentane, 1-(ethenylseleno)- could be expected to detach and form radical intermediates, leading to a mixture of alkane, alkene, and dimerized products.

| Product | Formation Pathway |

|---|---|

| 1-Pentene | Pentyl-Se bond cleavage followed by disproportionation of pentyl radical |

| n-Pentane | Pentyl-Se bond cleavage followed by disproportionation or H-abstraction |

| n-Decane | Dimerization of pentyl radicals |

| Dipentyl selenide | Combination of pentyl radical with selenium-containing species |

| Benzene | Ph-Se bond cleavage followed by H-abstraction |

Oxidative Reactivity of the Selenium Center

The selenium atom in Pentane, 1-(ethenylseleno)- is readily oxidized, a key step that often precedes elimination or rearrangement reactions. Selenium can exist in multiple oxidation states, with Se(II) in selenides, Se(IV) in selenoxides, and Se(VI) in selenones being the most relevant in this context. wikipedia.org

The oxidation of selenides to selenoxides is a rapid and efficient process. chim.it A second, slower oxidation can convert the selenoxide into a selenone. nih.govchim.it The decreased electron density on the selenium atom in the selenoxide makes it less susceptible to the second oxidation, often requiring an excess of a strong oxidizing agent. nih.govlookchem.com

Selenoxides (R-Se(=O)-R'): Formed by treating the selenide with one equivalent of an oxidant like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or ozone (O₃) at low temperatures. wikipedia.orglookchem.com Selenoxides bearing a β-hydrogen are often unstable and undergo spontaneous syn-elimination upon warming. wikipedia.org

Selenones (R-Se(=O)₂-R'): These hexavalent selenium compounds are prepared by oxidizing selenides or selenoxides with strong oxidants. nih.gov Reagents like excess m-CPBA, potassium permanganate (B83412) (KMnO₄), or Oxone® are effective for this transformation. nih.govchim.itlookchem.com Vinyl selenones are valuable synthetic intermediates, acting as powerful Michael acceptors due to the electron-withdrawing nature of the selenonyl group. nih.gov

A variety of oxidizing agents can be used to convert vinyl selenides like Pentane, 1-(ethenylseleno)- into their corresponding selenoxides and selenones. The choice of oxidant and reaction conditions can be tuned to favor one product over the other. For instance, using m-CPBA at low temperatures can allow for the formation of the selenoxide, which can then be used in situ for elimination reactions before it is further oxidized. wikipedia.org The use of stronger, less controlled oxidants or excess reagent will typically lead to the formation of the more stable selenone. nih.govlookchem.com Recently, greener oxidants like Oxone® in water have been developed for the synthesis of vinyl selenones, avoiding the need for organic solvents. nih.govresearchgate.net

| Oxidant | Typical Product | Conditions/Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Selenoxide | Mild conditions, often used in excess to counteract catalytic decomposition. wikipedia.org |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Selenoxide or Selenone | Reagent of choice for many oxidations. nih.gov Use of 1 equivalent favors the selenoxide; excess favors the selenone. |

| Ozone (O₃) | Selenoxide | Rapid oxidation at low temperatures (e.g., -50 °C). lookchem.com |

| Potassium Permanganate (KMnO₄) | Selenone | Strong oxidant, can lead to overoxidation if not controlled. nih.govlookchem.com |

| Oxone® (Potassium peroxymonosulfate) | Selenone | A "green" oxidant, can be used in water without co-solvents. nih.govresearchgate.net |

| Sodium periodate (B1199274) (NaIO₄) | Selenoxide | Can oxidize selenides to selenoxides but often insufficient for selenone formation. lookchem.com |

Mechanistic Pathways of Key Transformations

The reactivity of Pentane, 1-(ethenylseleno)- is largely dictated by the polarization of the carbon-carbon double bond, influenced by the electron-donating selenium atom, and the susceptibility of the selenium atom itself to electrophilic attack. These features govern the mechanistic pathways of its various transformations.

Detailed Reaction Mechanism Elucidation using Kinetic and Spectroscopic Probes

Electrophilic Additions: The reaction of vinyl selenides with electrophiles is a cornerstone of their chemistry. Kinetic studies on the hydrolysis of vinyl selenides, for instance, have shed light on the rate-determining steps and the nature of the intermediates involved. The acid-catalyzed hydrolysis of vinyl selenides is proposed to proceed via a protonation of the double bond, leading to the formation of an α-selenocarbonium ion. acs.org The rate of this reaction would be influenced by the stability of this carbocationic intermediate.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable in elucidating reaction mechanisms. For instance, the progress of reactions involving vinyl selenides can be monitored by the disappearance of the characteristic vinyl proton signals and the appearance of new signals corresponding to the product in ¹H NMR spectra. Similarly, changes in the C=C stretching frequency in IR spectra can indicate the transformation of the vinyl group. In the case of reactions proceeding through intermediates, low-temperature NMR studies can sometimes allow for the direct observation and characterization of these transient species.

A hypothetical study on the electrophilic bromination of Pentane, 1-(ethenylseleno)- would likely involve monitoring the reaction progress using these spectroscopic tools. The expected outcome would be the anti-addition of bromine across the double bond, a common pathway for such reactions involving cyclic bromonium or, in this case, seleniranium ion intermediates.

Interactive Data Table: Representative Spectroscopic Data for Vinyl Selenides

While specific data for Pentane, 1-(ethenylseleno)- is unavailable, the following table provides representative NMR chemical shifts for related vinyl selenide structures, which can be used as a reference for predicting the spectral features of Pentane, 1-(ethenylseleno)- and its reaction products.

| Compound/Intermediate | Functional Group | Representative ¹H NMR Chemical Shift (ppm) | Representative ¹³C NMR Chemical Shift (ppm) | Representative ⁷⁷Se NMR Chemical Shift (ppm) |

| Alkyl Vinyl Selenide | =CH-Se | 5.5 - 6.5 | 110 - 130 | 150 - 300 |

| Alkyl Vinyl Selenide | =CH₂ | 5.0 - 5.5 | 100 - 120 | 150 - 300 |

| Seleniranium Ion | CH₂-Br | 3.0 - 4.0 | 30 - 50 | 400 - 600 |

| Seleniranium Ion | CH-Se⁺ | 4.0 - 5.0 | 60 - 80 | 400 - 600 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.

Role of Intermediates (e.g., Seleniranium Ions)

A key feature of the reactivity of vinyl selenides is the participation of cyclic seleniranium ions as intermediates in electrophilic addition reactions. The formation of these three-membered ring structures is a well-established mechanistic aspect for the reactions of alkenes with selenium-based electrophiles.

When Pentane, 1-(ethenylseleno)- reacts with an electrophile, such as a halogen (e.g., Br₂), the selenium atom's lone pair can attack the electrophile, or the π-electrons of the double bond can initiate the reaction. In either case, a bridged seleniranium ion is likely to be formed. This intermediate is a three-membered ring containing a positively charged selenium atom.

The stability and fate of the seleniranium ion are influenced by several factors, including the nature of the substituent on the selenium atom and the reaction conditions. In the case of Pentane, 1-(ethenylseleno)-, the pentyl group is an electron-donating alkyl group, which should help to stabilize the positive charge on the selenium atom.

Mechanistic studies on related systems have provided evidence for the existence of seleniranium ions. For example, the stereospecific anti-addition products observed in many reactions of vinyl selenides strongly support the intermediacy of such cyclic species. In some cases, stable seleniranium ions have been prepared and characterized using spectroscopic techniques like NMR. acs.org

Hypothetical Reaction Mechanism: Electrophilic Bromination of Pentane, 1-(ethenylseleno)-

Formation of the Seleniranium Ion: The reaction is initiated by the electrophilic attack of bromine on the double bond of Pentane, 1-(ethenylseleno)-, leading to the formation of a cyclic seleniranium ion intermediate.

Nucleophilic Attack: The bromide ion (Br⁻), acting as a nucleophile, then attacks one of the carbon atoms of the seleniranium ring. This attack occurs via an Sₙ2-like mechanism, leading to the opening of the three-membered ring.

Product Formation: The ring-opening results in the formation of the trans-1,2-dibromo-1-(pentylseleno)ethane product, reflecting the anti-addition stereochemistry.

Theoretical and Computational Studies of Pentane, 1 Ethenylseleno

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like Pentane, 1-(ethenylseleno)-, a DFT study would provide fundamental insights into its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For Pentane, 1-(ethenylseleno)-, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.

Due to the flexible pentyl chain and the rotational freedom around the C-Se bond, Pentane, 1-(ethenylseleno)- can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This would involve systematically rotating the dihedral angles of the molecule and performing geometry optimization for each starting structure. The relative energies of these conformers would indicate their population distribution at a given temperature.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

For an alkyl vinyl selenide (B1212193) like Pentane, 1-(ethenylseleno)-, the HOMO is expected to be localized primarily on the selenium atom and the vinyl group's π-system, indicating that these are the most nucleophilic sites. The LUMO would likely be an anti-bonding orbital associated with the C=C and C-Se bonds.

The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A smaller gap generally suggests higher reactivity. A DFT calculation would provide the precise energies of these orbitals and the magnitude of the energy gap.

Charge Distribution and Electrostatic Potential Maps

Understanding the distribution of electron density within a molecule is essential for predicting its interactions with other molecules. DFT calculations can be used to compute atomic charges and generate molecular electrostatic potential (MEP) maps.

An MEP map for Pentane, 1-(ethenylseleno)- would visually represent the regions of positive and negative electrostatic potential on the molecule's surface. It would be expected to show a region of negative potential (electron-rich) around the selenium atom due to its lone pairs and the π-bond of the vinyl group. The hydrogen atoms of the pentyl chain and vinyl group would exhibit positive potential (electron-poor). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

Reaction Mechanism Investigations via Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. For Pentane, 1-(ethenylseleno)-, computational studies could investigate various reactions, such as electrophilic additions to the vinyl group or reactions involving the selenium center.

Transition State Characterization

A key aspect of studying a reaction mechanism is identifying the transition state, which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of transition states. For a reaction involving Pentane, 1-(ethenylseleno)-, such as the addition of an electrophile to the double bond, the transition state structure would reveal the simultaneous breaking and forming of bonds. Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path.

Spectroscopic Property Prediction

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical research, offering insights into molecular structure and dynamics. These techniques are instrumental in complementing and guiding experimental work.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures. Computational methods, particularly those based on Density Functional Theory (DFT) and machine learning, have become increasingly accurate in predicting NMR chemical shifts. nih.govnih.gov For a molecule like "Pentane, 1-(ethenylseleno)-," these predictions would be invaluable for assigning spectral peaks to specific nuclei (¹H, ¹³C, ⁷⁷Se).

The general workflow for predicting NMR chemical shifts involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule using quantum mechanical methods.

Magnetic Shielding Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Determination: The isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

Various computational approaches exist, from empirical methods and database-driven predictions to more rigorous ab initio and DFT calculations. nih.gov The accuracy of these predictions can be quite high, with modern machine learning algorithms and DFT methods achieving mean absolute errors of less than 0.10 ppm for ¹H chemical shifts in some cases. nih.govresearchgate.net

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for Pentane, 1-(ethenylseleno)- (Note: This table is illustrative and not based on actual published data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Se-CH=CH₂ | 6.0 - 7.0 | 125.0 - 135.0 |

| Se-CH=CH₂ | 5.0 - 6.0 | 115.0 - 125.0 |

| Se-CH₂- | 2.5 - 3.0 | 30.0 - 40.0 |

| -CH₂-CH₂- | 1.5 - 2.0 | 25.0 - 35.0 |

| -CH₂-CH₃ | 1.2 - 1.7 | 20.0 - 30.0 |

Vibrational Frequency Calculations for IR and Raman Assignments

These calculations are typically performed using harmonic oscillator approximations on the optimized molecular geometry. The output provides the frequencies of the fundamental vibrational modes and their corresponding intensities for both IR and Raman spectra. This theoretical spectrum can then be compared with experimental data to confirm structural assignments. For "Pentane, 1-(ethenylseleno)-," these calculations would help identify characteristic peaks for the C=C double bond, the C-Se bond, and the various C-H bonds within the pentyl and ethenyl groups.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in Pentane, 1-(ethenylseleno)- (Note: This table is illustrative and not based on actual published data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity (IR) | Predicted Intensity (Raman) |

|---|---|---|---|

| C=C Stretch (ethenyl) | ~1620 | Medium | Strong |

| =C-H Stretch (ethenyl) | ~3050 | Medium | Medium |

| C-H Stretch (alkyl) | 2850 - 2960 | Strong | Strong |

| C-Se Stretch | ~500 - 600 | Medium | Strong |

Potential Applications of Pentane, 1 Ethenylseleno As a Chemical Synthon and in Advanced Materials Science

Potential in Polymer and Materials Science (excluding biological applications)

Monomer in Polymerization Reactions

The vinylseleno group in "Pentane, 1-(ethenylseleno)-" is a key functional group that allows it to act as a monomer in various polymerization reactions. The selenium atom can influence the polymerization process and the properties of the resulting polymer due to its unique electronic and steric characteristics.

Vinyl selenides are known to undergo polymerization through mechanisms such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization of a selenium-containing monomer like (p-phenylseleno)styrene has been successfully demonstrated, yielding polymers with predictable characteristics nih.gov. By analogy, "Pentane, 1-(ethenylseleno)-" could be polymerized to form poly(1-(ethenylseleno)pentane).

The resulting polymer, poly(1-(ethenylseleno)pentane), would be a selenium-containing polymer. These types of polymers are a focus of research due to their unique properties. The presence of selenium in the polymer backbone or as a side chain can impart multi-responsive behaviors, including responses to redox changes, light, and radiation rsc.orgrsc.org.

Table 1: Postulated Polymerization Characteristics of Pentane, 1-(ethenylseleno)-

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Polymerization Method | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Successful application with other vinyl selenide (B1212193) monomers nih.gov. |

| Resulting Polymer | Poly(1-(ethenylseleno)pentane) | Standard nomenclature for polymers derived from vinyl monomers. |

| Potential Polymer Properties | Redox-responsive, high refractive index, photoconductivity | General properties of selenium-containing polymers rsc.orgrsc.org. |

| Control over Polymerization | Good control over molecular weight and dispersity | A key feature of RAFT polymerization nih.gov. |

The introduction of a pentyl group could further influence the polymer's properties, potentially increasing its solubility in organic solvents and affecting its thermal and mechanical characteristics.

Component in Functional Materials Development

The unique properties of selenium-containing polymers make them attractive for the development of advanced functional materials. The incorporation of "Pentane, 1-(ethenylseleno)-" as a monomeric unit could lead to materials with tailored functionalities.

Selenium-containing polymers are noted for their distinct optical and electrical properties, such as high refractive index, photoconductivity, and thermoelectric responses rsc.orgrsc.org. These characteristics make them suitable for applications in optical and electronic devices. For instance, the refractive index of a polymer can be tuned by the incorporation of selenium, which is of interest for applications in lenses, coatings, and photonic crystals nih.gov.

Furthermore, the redox activity of the selenide moiety is a significant feature. The selenide group in polymers derived from "Pentane, 1-(ethenylseleno)-" could be selectively oxidized to selenoxide or selenone and then reduced back to the selenide nih.gov. This reversible redox behavior can be exploited in the design of stimuli-responsive materials, such as sensors or controlled-release systems for drugs nih.gov. The C-Se and Se-Se bonds have unique bond energies that make them responsive to mild physiological stimuli, which is a promising feature for biomedical applications nih.govacs.org.

Table 2: Potential Applications of Polymers Derived from Pentane, 1-(ethenylseleno)- in Functional Materials

| Application Area | Relevant Property | Potential Functionality |

| Optoelectronics | High Refractive Index, Photoconductivity | Antireflective coatings, components for LEDs and solar cells rsc.org. |

| Smart Materials | Redox-Responsiveness | Chemical sensors, self-healing materials, shape-memory polymers rsc.org. |

| Biomedical Devices | Biocompatibility, Stimuli-Responsive Drug Release | Targeted drug delivery systems, enzyme mimics nih.gov. |

| Coatings | High Refractive Index | Development of high-performance optical coatings. |

The development of functional materials based on "Pentane, 1-(ethenylseleno)-" would likely involve copolymerization with other monomers to fine-tune the material's properties for specific applications. The versatility of organoselenium chemistry provides a broad platform for the design of novel polymers with advanced functionalities rsc.orgrsc.org.

Future Research Directions and Emerging Trends in Ethenylseleno Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While traditional methods for synthesizing vinyl selenides are well-established, future research is intensely focused on developing more efficient, selective, and sustainable synthetic protocols. The drive is to move beyond stoichiometric reagents and harsh conditions towards catalytic and environmentally benign methodologies. A primary area of interest is the stereoselective synthesis of vinyl selenides, as the geometry of the double bond is crucial for its subsequent reactivity and for the biological activity of target molecules.

Recent advancements include one-pot procedures for the highly stereoselective synthesis of Z-vinyl selenides from sodium selenide (B1212193), organic halides, and terminal alkynes. researchgate.netdntb.gov.ua This method avoids the isolation of reactive intermediates and provides products with high stereochemical fidelity. Another emerging trend is the use of transition-metal catalysis and photocatalysis to mediate the addition of selenium-based reagents across alkynes, offering access to diverse vinyl selenide structures under mild conditions. researchgate.net

Future work will likely concentrate on:

Asymmetric Hydroselenation: Developing chiral catalysts to control the enantioselectivity of the addition of Se-H across prochiral alkynes.

C-H Functionalization: Direct selenation of vinylic C-H bonds as an atom-economical alternative to traditional cross-coupling reactions.

Electrochemical Synthesis: Utilizing electrochemical methods to generate reactive selenium species in a controlled manner, minimizing waste and avoiding harsh chemical oxidants or reductants. acs.org

Table 1: Comparison of Modern Synthetic Routes to Vinyl Selenides

| Method | Key Features | Selectivity | Efficiency (Typical Yields) | Reference |

| Nucleophilic Addition of Selenolates to Alkynes | One-pot reaction from elemental selenium, organic halides, and alkynes. | High Z-selectivity for terminal alkynes. | Good to excellent (70-95%) | researchgate.netdntb.gov.ua |

| Horner-Wadsworth-Emmons Olefination | Reaction of α-seleno phosphonates with aldehydes. | Generally E-selective. | Moderate to good (58-92%) | researchgate.net |

| Rhodium-Catalyzed Acyl Migration | Involves selenoesters and diazo compounds. | Highly stereoselective for tetrasubstituted products. | Good | researchgate.net |

| Oxidative Coupling | Reaction of aldehydes with diselenides. | Dependent on substrate and conditions. | Good | researchgate.net |

Exploration of Unexpected Reactivity and Cascade Reactions

The ethenylseleno group is more than a simple vinyl functional group; its unique electronic nature and the reactivity of the selenium atom enable novel and often unexpected chemical transformations. A major trend is the use of vinyl selenides and their oxidized derivatives, vinyl selenones, as key components in cascade reactions. mdpi.com These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single operation, which is highly desirable in organic synthesis. mdpi.comnih.gov

Vinyl selenones, in particular, are powerful Michael acceptors and dienophiles. nih.gov Research has shown their utility in Michael-Initiated Ring Closure (MIRC) reactions for the stereoselective synthesis of highly functionalized cyclopropanes and spirocycles. mdpi.comnih.gov Furthermore, they participate in [3+2] cycloaddition reactions to form complex heterocyclic systems. mdpi.comnih.gov

Future explorations in this area are expected to uncover:

Radical-Mediated Cascades: The relatively weak C-Se bond can be homolytically cleaved under photochemical or thermal conditions to generate vinyl radicals. researchgate.net Harnessing these reactive intermediates in cascade cyclizations could provide access to novel polycyclic systems. mdpi.comrsc.org

Divergent Reactivity: Fine-tuning reaction conditions (e.g., catalyst, solvent, temperature) to switch between different reaction pathways starting from the same ethenylseleno-containing substrate, leading to a diverse library of products.

Selenium as a Traceless Directing Group: Utilizing the seleno moiety to control the regioselectivity of transformations at remote positions before being cleaved from the molecule at the end of the synthetic sequence.

Table 2: Examples of Cascade Reactions Involving Ethenylseleno Moieties

| Reaction Type | Ethenylseleno Derivative | Key Transformation | Product Class | Reference |

| Michael-Initiated Ring Closure (MIRC) | Vinyl Selenone | Conjugate addition followed by intramolecular cyclization. | Cyclopropanes, Spirocycles | mdpi.comnih.gov |

| [3+2] Cycloaddition/Elimination | Vinyl Selenone | Reaction with in situ generated azomethine ylides. | Spirooxindole Pyrrolizines | mdpi.com |

| Aza-Michael Initiated Ring Closure (aza-MIRC) | Vinyl Selenone | Reaction with primary amines or aminoalcohols. | Aziridines | nih.gov |

| Michael/Intramolecular N-Alkylation | Vinyl Selenone | Reaction with N-substituted amides. | γ-Lactams | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry is a significant trend aimed at making chemical synthesis safer, more efficient, and scalable. unicam.it Organoselenium chemistry, which sometimes involves toxic or foul-smelling reagents, stands to benefit immensely from this technology. Flow reactors offer superior control over reaction parameters like temperature and mixing, and the enclosed system enhances safety. nih.gov

The on-demand generation of reactive intermediates, a key advantage of flow chemistry, is particularly relevant for preparing and using selenolates or other unstable selenium species. nih.gov This minimizes decomposition and side reactions, often leading to higher yields and purities compared to traditional batch processes. Furthermore, flow setups can be readily integrated with purification and analysis modules, paving the way for automated synthesis platforms.

Emerging research directions include:

Telescoped Synthesis: Designing multi-step flow sequences where the crude output of one reactor is directly fed into the next, avoiding intermediate workups and purifications for the synthesis of complex molecules from simple ethenylseleno building blocks.

Photochemistry in Flow: Combining flow technology with photochemistry to perform radical reactions of ethenylseleno compounds with high efficiency and scalability, thanks to the improved light penetration in microreactors. nih.gov

Electrosynthesis in Flow: Developing electrochemical flow cells for clean, reagent-free selenenylation and other redox reactions involving ethenylseleno compounds. nih.gov

Table 3: Advantages of Flow Chemistry vs. Batch Processing for Ethenylseleno Chemistry

| Parameter | Batch Processing | Flow Chemistry | Potential Impact | Reference |

| Safety | Handling of bulk, potentially toxic/odorous reagents. | Small reaction volumes, enclosed system. | Reduced exposure and risk. | unicam.itnih.gov |

| Heat Transfer | Often inefficient, leading to hotspots. | High surface-area-to-volume ratio. | Precise temperature control, fewer side products. | nih.gov |

| Mixing | Can be inefficient, especially for multiphasic reactions. | Efficient and rapid mixing. | Increased reaction rates and yields. | nih.gov |

| Scalability | Often problematic (re-optimization required). | "Scaling out" by running longer or in parallel. | More predictable and linear scale-up. | nih.gov |

| Reactive Intermediates | Stoichiometric generation and potential decomposition. | On-demand generation and immediate use. | Higher efficiency and safety. | nih.gov |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. In the context of ethenylseleno chemistry, computational modeling is poised to accelerate discovery by providing deep mechanistic insights that are often difficult to obtain through experimentation alone.

DFT calculations can be used to:

Elucidate complex reaction mechanisms, such as those in catalytic cycles or cascade reactions.

Predict the regioselectivity and stereoselectivity of reactions by comparing the activation energies of different possible pathways.

Understand the electronic structure of ethenylseleno compounds and how it influences their reactivity.

Design new catalysts and reagents with enhanced performance.

Recent studies have already employed DFT to support proposed mechanisms in the synthesis of vinyl selenides, for example, by modeling the interactions between silver(I) catalysts and diselenide reagents. researchgate.net Future research will see a tighter integration of computational and experimental work, where predictive modeling guides experimental design, leading to the more rapid discovery of novel reactions and applications for ethenylseleno compounds.

Table 4: Applications of Computational Modeling in Ethenylseleno Chemistry

| Computational Method | Application Area | Insights Gained | Reference |

| Density Functional Theory (DFT) | Mechanistic Studies | Elucidation of electrophilic aromatic substitution pathways in Ag(I)-catalyzed reactions. | researchgate.net |

| DFT Energy Profiling | Predicting Selectivity | Comparison of transition state energies to rationalize or predict stereochemical outcomes. | nih.gov |

| Molecular Orbital Analysis | Reactivity Prediction | Understanding the role of frontier molecular orbitals (HOMO/LUMO) in cycloaddition reactions. | N/A |

| Ab Initio Calculations | Thermochemical Data | Accurate prediction of bond dissociation energies to guide the design of radical reactions. | N/A |

Discovery of New Catalytic Applications for Ethenylseleno Systems

While organoselenium compounds have been explored as catalysts for various organic transformations, the direct involvement of the ethenylseleno moiety in catalytic systems is an exciting and underexplored frontier. The selenium atom, with its available lone pairs and ability to engage in redox cycling, can act as a ligand for transition metals or participate directly in catalytic cycles.

A groundbreaking development is the synthesis of selenium-chelated Hoveyda-Grubbs type catalysts for olefin metathesis. nih.gov In these systems, the selenium atom is part of the chelating benzylidene ligand, directly influencing the catalyst's stability, latency, and activity. This work opens the door to a new class of tunable, selenium-based catalysts. Another innovative strategy employs vinyl selenones as "oxidizing acetylene (B1199291) surrogates" in rhodium-catalyzed C-H activation/annulation reactions to synthesize isoquinolines. osaka-u.ac.jp Here, the vinyl selenone serves as a compact, two-carbon building block, and the seleninic acid byproduct acts as an oxidant to regenerate the active catalyst. osaka-u.ac.jp

Future research will likely focus on:

Chiral Seleno-Ligands: Designing new chiral ligands incorporating the ethenylseleno motif for asymmetric catalysis. uea.ac.ukuea.ac.uk

Redox Catalysis: Exploiting the Se(II)/Se(IV) redox couple in ethenylseleno compounds to catalyze a range of oxidative transformations.

Frustrated Lewis Pairs: Investigating the potential of sterically hindered ethenylseleno compounds to act as the Lewis basic component in frustrated Lewis pair chemistry for small molecule activation.

Table 5: Emerging Catalytic Roles of Ethenylseleno Compounds

| Catalytic System | Role of Ethenylseleno Moiety | Transformation | Key Advantage | Reference |

| Selenium-Chelated Ru Complex | L-type ligand coordinating to the metal center. | Olefin Metathesis (RCM, ROMP) | High latency and switchable thermal/photo activation. | nih.gov |

| Vinyl Selenone + Rh(III) Catalyst | Oxidizing acetylene surrogate. | C-H Annulation for Isoquinoline Synthesis | Mild conditions; Se fragment is recyclable. | osaka-u.ac.jp |

| General Selenide Ligands | Coordination to transition metals (e.g., Pd, Pt, Au). | Cross-coupling, cyclization reactions. | Modulates electronic and steric properties of the catalyst. | uea.ac.ukuea.ac.ukresearchgate.net |

Design and Synthesis of Functional Materials Incorporating Ethenylseleno Moieties

The incorporation of selenium into polymers and other materials can impart unique and highly valuable properties, including high refractive indices, redox activity, and specific biological interactions. The ethenylseleno group provides a versatile handle for incorporating selenium into materials via polymerization of vinyl-functionalized monomers.

Researchers have successfully synthesized selenium-containing polymers by the controlled radical polymerization (RAFT) of monomers like (p-phenylseleno)styrene. nih.gov The resulting polymers exhibit redox-responsive behavior; the selenide moiety can be selectively oxidized to selenoxide or selenone and then reduced back, changing the material's properties, such as its refractive index. nih.gov This has been leveraged to create redox-responsive photonic crystals that act as sensors. nih.gov

Another promising area is the development of selenide-containing polyimides for applications in advanced optics. mdpi.com Due to the high molar refraction of selenium, incorporating selenide moieties into the polymer backbone can dramatically increase the material's refractive index (RI), with values approaching 1.97 being reported. mdpi.com Such materials are in high demand for lenses, optical films, and encapsulants for LEDs and image sensors.

Future trends in this field include:

Self-Healing Polymers: Designing polymers with dynamic C-Se or Se-Se bonds that can reversibly break and reform, leading to self-healing materials.

Semiconducting Polymers: Exploring the use of ethenylseleno units within conjugated polymer backbones for applications in organic electronics, such as organic photovoltaics (OPVs) and field-effect transistors (OFETs).

Biomaterials: Developing redox-responsive hydrogels or drug-delivery systems where the ethenylseleno group acts as a trigger for material degradation or drug release in specific biological environments.

Table 6: Functional Materials Derived from Ethenylseleno Moieties

| Material Class | Monomer/Precursor | Key Property | Potential Application | Reference |

| Redox-Responsive Polymers | (p-phenylseleno)styrene | Reversible oxidation of selenide changes refractive index. | Photonic crystal sensors. | nih.gov |

| High Refractive Index Polyimides | Selenide-containing diamines and dianhydrides | Ultra-high refractive index (RI > 1.95). | Advanced optical components, lenses, LED encapsulants. | mdpi.com |

| Selenium-Containing Polymers (General) | Various Se-containing monomers | Multi-responsive (redox, light), high photoconductivity. | Functional polymer materials. | researchgate.net |

Table of Compounds

| Compound Name |

|---|

| Pentane, 1-(ethenylseleno)- |

| (p-phenylseleno)styrene |

| Z-vinyl selenides |

| Vinyl selenones |

| α-seleno phosphonates |

| Selenoesters |

| Diselenides |

| Selenolates |

Q & A

Q. What are the recommended safety protocols for handling 1-(ethenylseleno)pentane in laboratory settings?

Methodological Answer: Due to the compound’s volatility and potential toxicity (similar to 1-pentene’s hazards in ), researchers should:

- Use explosion-proof electrical equipment and grounded containers to mitigate flammability risks.

- Wear flame-resistant lab coats, nitrile gloves, and sealed goggles.

- Store in a ventilated, cool area away from oxidizers, with secondary containment to manage spills.

- Follow institutional chemical hygiene plans, such as those outlined for pentane in and . Emergency response protocols (e.g., spill neutralization, eyewash station use) should align with university safety manuals.

Q. Which spectroscopic techniques are optimal for characterizing the selenium moiety in 1-(ethenylseleno)pentane?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use NMR to identify selenium’s chemical environment. Coupling constants between and can confirm ethenylseleno group connectivity.

- Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) or electron impact (EI) can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Analyze Se–C and C=C stretching vibrations (800–600 cm and 1650–1600 cm, respectively).

- X-ray Crystallography: If crystallizable, this provides definitive structural confirmation. Reference thermochemical data frameworks in for validation.

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-(ethenylseleno)pentane in organometallic reactions?

Methodological Answer: